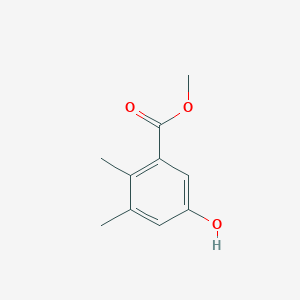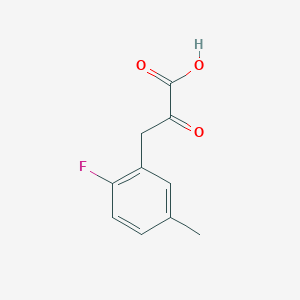![molecular formula C6H9ClF2N2S B13520013 1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanaminehydrochloride](/img/structure/B13520013.png)
1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride is a chemical compound with the molecular formula C6H9ClF2N2S and a molecular weight of 214.67 g/mol It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride typically involves the reaction of 4-(1,1-difluoroethyl)-1,3-thiazole-2-carboxylic acid with appropriate reagents to introduce the methanamine group . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The final product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The difluoroethyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to more effective inhibition or modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid: This compound shares the thiazole ring and difluoroethyl group but has a carboxylic acid functional group instead of methanamine.
1-(4-Methyl-1,3-thiazol-2-yl)methanamine: Similar structure but with a methyl group instead of a difluoroethyl group.
Uniqueness
1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride is unique due to the presence of the difluoroethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new chemical entities with specific properties and applications.
Propriétés
Formule moléculaire |
C6H9ClF2N2S |
|---|---|
Poids moléculaire |
214.66 g/mol |
Nom IUPAC |
[4-(1,1-difluoroethyl)-1,3-thiazol-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H8F2N2S.ClH/c1-6(7,8)4-3-11-5(2-9)10-4;/h3H,2,9H2,1H3;1H |
Clé InChI |
PUYBGTNWRWOLHI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CSC(=N1)CN)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


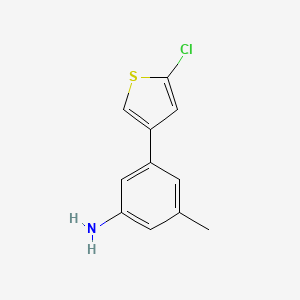


![1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine](/img/structure/B13519953.png)
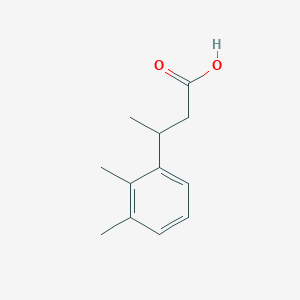
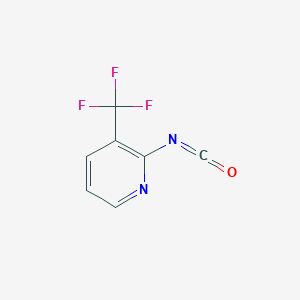
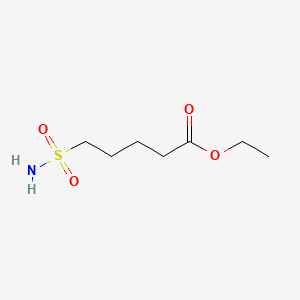
![Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylatehydrochloride](/img/structure/B13519964.png)
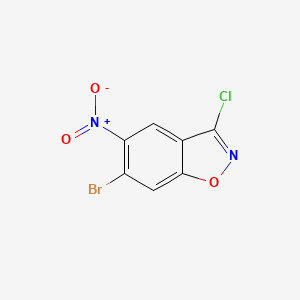
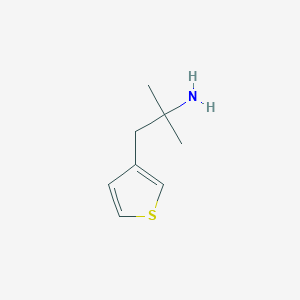

![3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B13519981.png)
